Tolmétine

Vue d'ensemble

Description

La tolmétine est un anti-inflammatoire non stéroïdien (AINS) principalement utilisé pour traiter la douleur et l'inflammation associées à des affections telles que l'arthrose, la polyarthrite rhumatoïde et l'arthrite juvénile . Il s'agit d'un dérivé de l'acide pyrrole acétique et a été initialement approuvé par la FDA américaine en 1976 . La this compound agit en réduisant les hormones qui provoquent l'inflammation et la douleur dans l'organisme.

Mécanisme D'action

Target of Action

Tolmetin is a nonsteroidal anti-inflammatory drug (NSAID) that primarily targets cyclo-oxygenase (Cox-1 and Cox-2) enzymes . These enzymes play a crucial role in the formation of prostaglandins, which are important in pain and inflammatory pathways .

Mode of Action

It is known that tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin e in humans . This inhibition of prostaglandin synthesis is likely responsible for its anti-inflammatory action .

Biochemical Pathways

Tolmetin’s action primarily affects the prostaglandin synthesis pathway. By inhibiting the cyclo-oxygenase enzymes, Tolmetin prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain perception, and fever generation .

Pharmacokinetics

Tolmetin exhibits biphasic elimination from the plasma, consisting of a rapid phase with a half-life of one to two hours followed by a slower phase with a half-life of about five hours . It is rapidly and completely absorbed, and its plasma protein binding is decreased three to five-fold in certain conditions . This results in an increase in the volume of distribution for Tolmetin and a marked increase in renal clearance .

Result of Action

The primary result of Tolmetin’s action is the reduction of inflammation, pain, and fever. In animal studies, Tolmetin has been shown to prevent the development of experimentally induced polyarthritis and also decrease established inflammation . It is used clinically for the relief of signs and symptoms of rheumatoid arthritis, osteoarthritis, and juvenile arthritis .

Applications De Recherche Scientifique

Tolmetin has a wide range of scientific research applications:

Chemistry: Tolmetin is used as a model compound in studies involving NSAIDs and their interactions with other chemicals.

Biology: It is used to study the effects of NSAIDs on biological systems, including their anti-inflammatory and analgesic properties.

Medicine: Tolmetin is used in clinical research to evaluate its efficacy and safety in treating various inflammatory conditions.

Industry: Tolmetin is used in the pharmaceutical industry to develop new formulations and delivery methods, such as fast-dissolving tablets and topical gels

Analyse Biochimique

Biochemical Properties

Tolmetin plays a significant role in biochemical reactions by inhibiting the enzyme cyclooxygenase (COX), which is crucial for the synthesis of prostaglandins. Prostaglandins are lipid compounds that have diverse hormone-like effects, including promoting inflammation, pain, and fever. By inhibiting COX, Tolmetin reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects . Additionally, Tolmetin interacts with serum proteins, which affects its distribution and efficacy .

Cellular Effects

Tolmetin influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of prostaglandins, which are involved in the inflammatory response. This inhibition leads to reduced inflammation and pain in affected cells. Tolmetin also affects the expression of genes related to inflammation and immune response, thereby modulating the overall cellular environment .

Molecular Mechanism

The molecular mechanism of Tolmetin involves the reversible inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition results in decreased formation of prostaglandin precursors, leading to its anti-inflammatory, analgesic, and antipyretic properties . Tolmetin does not alter the course of the underlying disease but provides symptomatic relief by reducing inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tolmetin have been observed to change over time. Tolmetin is rapidly absorbed, with peak plasma levels reached within 30-60 minutes after oral administration . Its anti-inflammatory effects are evident shortly after administration, but the drug is quickly cleared from the plasma, mainly by metabolism . Long-term studies have shown that Tolmetin can prevent the development of experimentally induced polyarthritis in rats and decrease established inflammation .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Tolmetin vary with different dosages. In rats, Tolmetin has been shown to possess anti-inflammatory, analgesic, and antipyretic activity . Higher doses of Tolmetin result in more significant anti-inflammatory effects, but they also increase the risk of adverse effects such as gastrointestinal issues and renal toxicity . The relationship between the pharmacokinetics and the antinociceptive effect of Tolmetin has been characterized by an indirect model using a population approach .

Metabolic Pathways

Tolmetin is primarily metabolized in the liver through oxidation and conjugation. The majority of the administered dose is recovered in the urine within 24 hours, either as an inactive oxidative metabolite or as conjugates of Tolmetin . This rapid clearance from the body ensures that Tolmetin does not accumulate to toxic levels under normal dosing conditions.

Transport and Distribution

Tolmetin is rapidly and almost completely absorbed after oral administration, with peak plasma levels being reached within 30-60 minutes . It is highly bound to serum proteins, which affects its distribution within the body . The volume of distribution is relatively low, indicating that Tolmetin is primarily confined to the bloodstream and extracellular fluids .

Subcellular Localization

The subcellular localization of Tolmetin has not been extensively studied. As an NSAID, it is likely to be distributed within the cytoplasm where it can interact with cyclooxygenase enzymes. The inhibition of these enzymes occurs within the cytoplasmic compartment, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects .

Méthodes De Préparation

La tolmétine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique la réaction du N-méthylpyrrole avec le chlorure d'oxalyle pour former un intermédiaire, qui est ensuite mis à réagir avec l'acide p-tolylacétique pour produire de la this compound . Les méthodes de production industrielle impliquent souvent l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Par exemple, la préparation de comprimés de this compound sodique à dissolution rapide implique l'utilisation d'une conception expérimentale de type Box-Behnken avec des doses variables de crospovidone et de croscarmellose sodique en tant que super-désintégrants .

Analyse Des Réactions Chimiques

La tolmétine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de this compound.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle pyrrole ou de la partie acide acétique.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme l'hydrure de lithium aluminium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés et métabolites de la this compound .

Applications de la recherche scientifique

La this compound a une large gamme d'applications de recherche scientifique :

Chimie : La this compound est utilisée comme composé modèle dans des études impliquant des AINS et leurs interactions avec d'autres produits chimiques.

Biologie : Elle est utilisée pour étudier les effets des AINS sur les systèmes biologiques, notamment leurs propriétés anti-inflammatoires et analgésiques.

Médecine : La this compound est utilisée dans la recherche clinique pour évaluer son efficacité et sa sécurité dans le traitement de diverses affections inflammatoires.

Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour développer de nouvelles formulations et méthodes d'administration, telles que des comprimés à dissolution rapide et des gels topiques

Mécanisme d'action

Le mécanisme d'action exact de la this compound n'est pas entièrement compris. Il est connu pour inhiber la synthétase des prostaglandines, ce qui réduit la production de prostaglandines qui provoquent l'inflammation et la douleur . La this compound n'obtient pas sa réponse anti-inflammatoire par stimulation des glandes surrénales ou de l'hypophyse. Au lieu de cela, elle inhibe directement l'enzyme cyclo-oxygénase (COX), qui est impliquée dans la synthèse des prostaglandines .

Comparaison Avec Des Composés Similaires

La tolmétine est similaire à d'autres AINS tels que l'indométhacine, l'ibuprofène et le naproxène. La this compound est unique par sa structure chimique de dérivé de l'acide pyrrole acétique. D'autres composés similaires comprennent :

Indométhacine : Un autre AINS avec une structure chimique différente mais des propriétés anti-inflammatoires similaires.

Ibuprofène : Un AINS largement utilisé avec une structure chimique différente et un éventail d'applications plus large.

Naproxène : Un AINS avec une demi-vie plus longue que la this compound, ce qui le rend adapté à un soulagement de la douleur de plus longue durée

La particularité de la this compound réside dans sa structure chimique spécifique et son délai d'action relativement rapide par rapport à certains autres AINS.

Propriétés

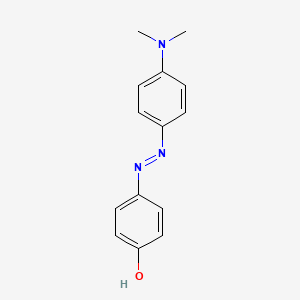

IUPAC Name |

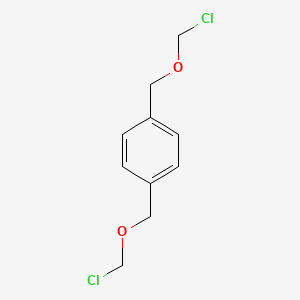

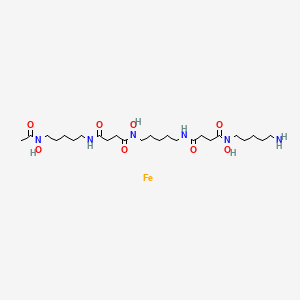

2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18/h3-8H,9H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSPUYADGBWSHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35711-34-3 (anhydrous sodium salt), 64490-92-2 (sodium dihydrate salt) | |

| Record name | Tolmetin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2043951 | |

| Record name | Tolmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.31e-01 g/L | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mode of action of tolmetin is not known. However, studies in laboratory animals and man have demonstrated that the anti-inflammatory action of tolmetin is not due to pituitary-adrenal stimulation. Tolmetin inhibits prostaglandin synthetase in vitro and lowers the plasma level of prostaglandin E in man. This reduction in prostaglandin synthesis may be responsible for the anti-inflammatory action. Tolmetin does not appear to alter the course of the underlying disease in man., ALTHOUGH IT DIFFERS CHEMICALLY FROM ASPIRIN & OTHER NONSTEROIDAL ANTI-INFLAMMATORY AGENTS, ITS PHARMACOLOGIC PROPERTIES ARE SIMILAR. /TOLMETIN SODIUM/, ...INHIBITS PROSTAGLANDIN SYNTHETASE IN VITRO. IT ALSO HAS BEEN SHOWN TO LOWER PLASMA LEVEL OF PROSTAGLANDIN E IN MAN. HOWEVER, SIGNIFICANCE OF THESE ACTIONS IN RELATION TO CLINICAL EFFECTS IS NOT KNOWN. /TOLMETIN SODIUM/ | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM ACETONITRILE | |

CAS No. |

26171-23-3 | |

| Record name | Tolmetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26171-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolmetin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026171233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolmetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2043951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolmetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.164 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8K2JPN18B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155-157 °C (DECOMPOSES), 156 °C | |

| Record name | Tolmetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00500 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TOLMETIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3403 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tolmetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014643 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Phenyl-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1215789.png)

![1-[9-Ethyl-6-(1-hydroxyiminoethyl)-3-carbazolyl]ethanone oxime](/img/structure/B1215791.png)

![2-[(2S,3R,4S,6R)-2-HYDROXY-3,4-DIMETHOXY-6-{[(2R,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}CYCLOHEXYLIDENE]ACETONITRILE](/img/structure/B1215805.png)